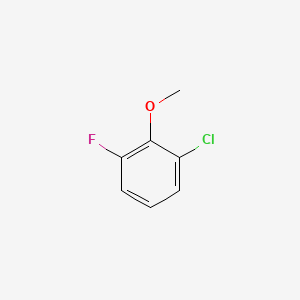
2-Chloro-6-fluoroanisole
Vue d'ensemble
Description
2-Chloro-6-fluoroanisole is an organic compound with the molecular formula C7H6ClFO It is a derivative of anisole, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted by chlorine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroanisole can be achieved through several methods. One common approach involves the halogenation of anisole. The process typically includes the following steps:
Nitration of Anisole: Anisole is first nitrated to form 2-nitroanisole.
Reduction: The nitro group is then reduced to an amino group, yielding 2-aminoanisole.
Diazotization and Halogenation: The amino group is diazotized and subsequently replaced with a chlorine atom through a Sandmeyer reaction, resulting in 2-chloroanisole.
Fluorination: Finally, selective fluorination at the 6-position is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as direct halogenation of anisole using chlorine and fluorine gases under controlled conditions. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-fluoroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding phenols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for further halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products such as 2-methoxy-6-fluoroanisole, 2-thioanisole, or 2-amino-6-fluoroanisole.
Electrophilic Substitution: Products like 2-chloro-3-nitro-6-fluoroanisole or 2-chloro-6-fluoro-4-sulfonylanisole.
Oxidation and Reduction: Products like 2-chloro-6-fluorophenol or 2-chloro-6-fluorotoluene.
Applications De Recherche Scientifique
2-Chloro-6-fluoroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe molecule in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoroanisole depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to desired biological or chemical effects. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
2-Chloro-6-fluoroanisole can be compared with other halogenated anisoles, such as:
2-Chloroanisole: Lacks the fluorine atom, which may result in different reactivity and binding properties.
2-Fluoroanisole: Lacks the chlorine atom, which may affect its chemical stability and biological activity.
2-Bromo-6-fluoroanisole: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with molecular targets.
Uniqueness: The combination of chlorine and fluorine atoms in this compound provides a unique set of chemical and physical properties, making it a valuable compound for various applications. Its specific substitution pattern allows for selective reactions and interactions that are not possible with other halogenated anisoles.
Propriétés
IUPAC Name |
1-chloro-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFEHCRPLPGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378571 | |
| Record name | 2-Chloro-6-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53145-38-3 | |
| Record name | 2-Chloro-6-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

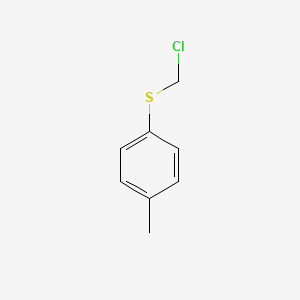
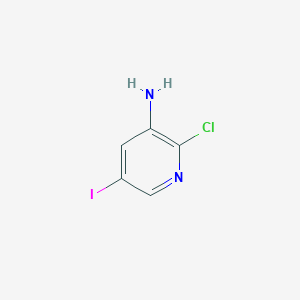
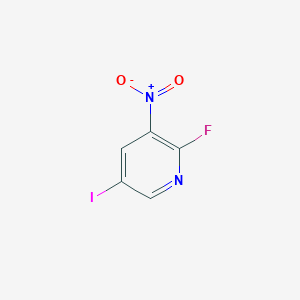
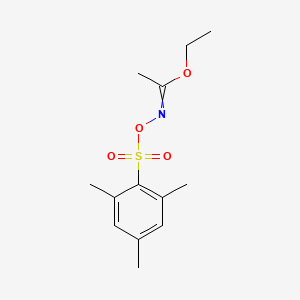
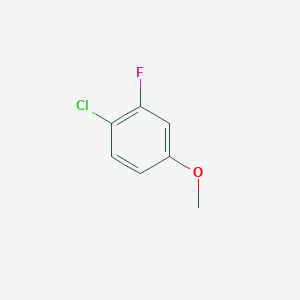
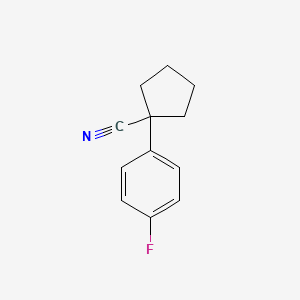

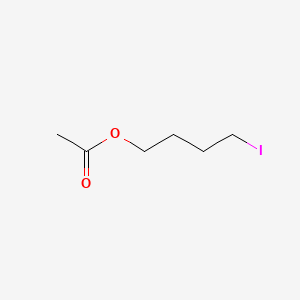
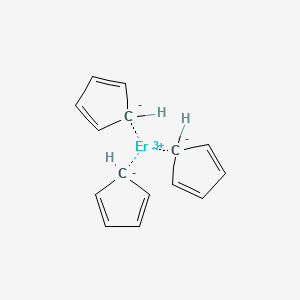
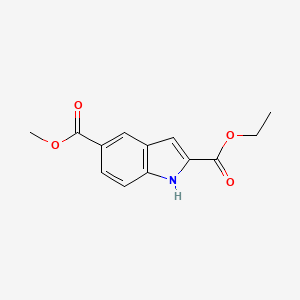
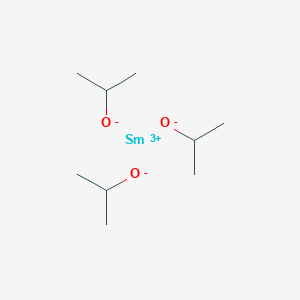

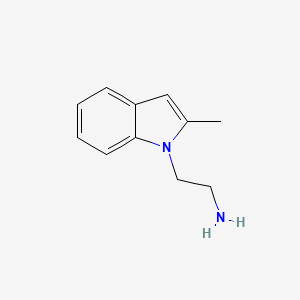
![2-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B1586690.png)
